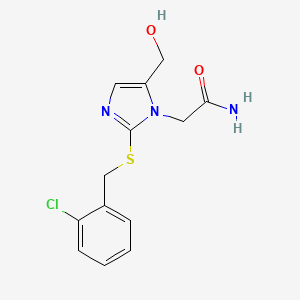
2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C13H14ClN3O2S and its molecular weight is 311.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and antimicrobial applications. With a molecular formula of C13H14ClN3O2S and a molecular weight of approximately 311.79 g/mol, this compound features a complex structure that includes an imidazole ring, a thioether linkage, and a hydroxymethyl substituent .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it exhibits high binding affinity for androgen receptors, which are often overexpressed in prostate cancer cells. This interaction facilitates the accumulation of the compound in cancerous tissues, making it valuable for imaging applications such as Single Photon Emission Computed Tomography (SPECT).
Key Mechanisms:
- Binding Affinity : The compound binds effectively to androgen receptors, enhancing its potential as a targeting ligand in cancer therapy.
- Enzyme Interaction : It has shown interactions with enzymes involved in lipid metabolism, which may influence various metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungi.
Anticancer Activity
Research indicates that this compound could serve as an effective anticancer agent due to its specificity for androgen receptors. This specificity is crucial for developing targeted therapies for prostate cancer.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated moderate to good antimicrobial activity against various Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate promising efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
| Microbial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Candida albicans | 16.69 - 78.23 |
Case Studies
Several studies have investigated the biological activity of similar compounds within the imidazole class, leading to insights into their potential therapeutic applications:
- Prostate Cancer Imaging : A study highlighted the use of imidazole derivatives as imaging agents for prostate cancer, emphasizing their selective binding to androgen receptors.
- Antimicrobial Efficacy : Research on related thioether compounds revealed their effectiveness against various microbial strains, supporting the notion that structural modifications can enhance biological activity.
- Mechanistic Studies : Ongoing research aims to elucidate the specific molecular targets of this compound, focusing on its inhibition of critical enzymes involved in microbial growth and cancer cell proliferation .
Properties
IUPAC Name |
2-[2-[(2-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c14-11-4-2-1-3-9(11)8-20-13-16-5-10(7-18)17(13)6-12(15)19/h1-5,18H,6-8H2,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYZAHZBXIGDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=C(N2CC(=O)N)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














